1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(4-methylphenyl)piperazine
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Overview
Description
1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a piperazine ring substituted with a methoxy-nitrophenyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Sulfonylation: The reaction of 4-methoxy-3-nitroaniline with a sulfonyl chloride to form 4-methoxy-3-nitrophenylsulfonyl chloride.
Piperazine Substitution: The reaction of 4-methoxy-3-nitrophenylsulfonyl chloride with 4-methylphenylpiperazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 1-(4-Amino-3-nitrophenyl)sulfonyl-4-(4-methylphenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-(4-carboxyphenyl)piperazine.
Scientific Research Applications
1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(4-methylphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
- 1-(4-Methylphenyl)piperazine
- 1-(4-Methoxy-3-nitrophenyl)piperazine
Uniqueness
1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, combined with a sulfonyl group and a piperazine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-3-5-15(6-4-14)19-9-11-20(12-10-19)27(24,25)16-7-8-18(26-2)17(13-16)21(22)23/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMSDARZCGIOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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